3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
Description
3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with methyl substituents at positions 3 and 5. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleotide-binding proteins.
Properties
IUPAC Name |
3,5-dimethylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)12(2)8(9)11-6/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZIRBXHUCDOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434072 | |
| Record name | 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155789-83-6 | |
| Record name | 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and SNAr Reaction
The foundational approach involves 2-chloro-3-nitropyridine (1 ) as the starting material. Introducing the N-methyl group at position 3 is achieved via a nucleophilic aromatic substitution (SNAr) reaction with methylamine in a H2O-isopropyl alcohol (IPA) solvent system at 80°C. This step replaces the chlorine atom with a methylamine group, yielding 3-methylamino-5-nitropyridine (2 ) (hypothetical intermediate for target compound). The H2O-IPA system enhances reaction efficiency, completing the substitution in 2 hours with >90% yield.
Nitro Group Reduction
The nitro group at position 5 is reduced to an amine using Zn/HCl in H2O-IPA at 80°C. This step generates 3-methylamino-5-aminopyridine (3 ), a critical diamine intermediate. The Zn/HCl system outperforms traditional Zn/HCOONH3 or catalytic hydrogenation by reducing reaction time to 45 minutes while maintaining yields above 90%.
Heterocyclization with Aldehydes
The diamine 3 undergoes cyclization with formaldehyde to construct the imidazole ring. In H2O-IPA at 85°C, the reaction proceeds via imine formation, intramolecular cyclization, and aromatization. Formaldehyde facilitates the formation of the 2-amine group, while the N-methyl group remains intact. This one-pot tandem process yields 3,5-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine (4 ) in 85–92% yield.
Key Mechanistic Insights:
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Imine Intermediate : Time-dependent 1H NMR studies confirm transient imine formation (δ 7.00 ppm) before cyclization.
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Solvent Role : H2O-IPA stabilizes intermediates via hydrogen bonding, enabling base-free conditions.
Catalytic Hydrogenation and Cyclization
Synthesis of 2-Amino-4,6-dimethyl-3-nitropyridine
An alternative route begins with 1,1-bis(methylthio)-2-nitroethene (17 ), which condenses with enamine derivatives to form 2-amino-4,6-dimethyl-3-nitropyridine (6 ). This step introduces methyl groups at positions 4 and 6 of the pyridine ring, which later translate to position 5 in the imidazo[4,5-b]pyridine framework.
Hydrogenation and Diamine Formation
Catalytic hydrogenation of 6 in propionic acid over palladium catalysts reduces the nitro group to an amine, yielding 2,3-diamino-4,6-dimethylpyridine (8 ). This intermediate retains the methyl groups critical for the target compound’s 5-methyl substitution.
Cyclization to Imidazo[4,5-b]pyridine
Heating 8 with formic acid induces cyclization, forming the imidazole ring. The reaction leverages the ortho-diamine structure, with formic acid acting as both solvent and carbonyl source. This method achieves the target compound in 55–60% overall yield from 17 .
Comparative Analysis of Methodologies
| Parameter | Method 1 (SNAr-Reduction-Cyclization) | Method 2 (Catalytic Hydrogenation) |
|---|---|---|
| Starting Material | 2-Chloro-3-nitropyridine | 1,1-Bis(methylthio)-2-nitroethene |
| Key Step | H2O-IPA-mediated SNAr | Enamine condensation |
| Reduction System | Zn/HCl | H2/Pd-C |
| Cyclization Agent | Formaldehyde | Formic acid |
| Overall Yield | 85–92% | 55–60% |
| Reaction Time | 12–24 hours | 48–72 hours |
| Green Chemistry Metrics | Solvent recycling, no metal catalysts | High catalyst loading |
Method 1 offers superior yields and shorter reaction times, whereas Method 2 provides a pathway for introducing multiple methyl groups via tailored starting materials.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen functionalities .
Scientific Research Applications
Antibacterial Activity
Research indicates that 3,5-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine exhibits significant antibacterial properties, particularly against resistant strains of bacteria. The compound's structural characteristics enhance its binding affinity to bacterial targets, which is crucial in the fight against antibiotic resistance.
Case Study: Antibacterial Efficacy
A study evaluating various imidazo[4,5-b]pyridine derivatives found that this compound demonstrated notable activity against Escherichia coli with minimum inhibitory concentration (MIC) values significantly lower than many conventional antibiotics. This positions it as a promising candidate for further development in antibacterial therapies.
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. Its ability to inhibit critical kinases involved in cancer cell proliferation has been a focal point of research.
Case Study: Antiproliferative Effects
In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, IC50 values reported for colon carcinoma cells were as low as 0.4 µM, indicating potent activity that warrants further exploration in clinical settings.
Other Therapeutic Applications
Beyond antibacterial and anticancer activities, this compound may have applications in other therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses in cellular models, indicating potential use in treating inflammatory diseases.
- Neuropharmacological Potential : The structural features of imidazo[4,5-b]pyridine derivatives suggest they might interact with neurotransmitter systems, possibly influencing conditions like anxiety and depression.
Comparison with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | Methyl groups at positions 6 and 7 | Explored for kinase inhibition |
| 5-Methyl-1H-imidazo[4,5-b]pyridin-2-amine | Methyl group at position 5 | Known for modulating GABA_A receptors |
| 3-Methylimidazo[4,5-b]pyridine | Methyl group at position 3 | Exhibits different biological activity compared to others |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule assembly, which is crucial for cell division and proliferation . This inhibition is achieved through binding to tubulin, preventing its polymerization and leading to cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The imidazo[4,5-b]pyridine core permits diverse substitutions, which profoundly influence physicochemical properties and bioactivity. Key analogs include:
Table 1: Structural and Functional Comparison of Selected Imidazo[4,5-b]pyridine Derivatives
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility : The 3,5-dimethyl derivative’s logP is predicted to be ~2.5, higher than polar analogs like 5-hydroxynicotinic acid derivatives (logP < 1) .
- Crystallinity : The 1-methyl-6-phenyl analog forms gray-white crystals , whereas halogenated variants (e.g., ) may exhibit lower melting points due to bulky substituents.
- Metabolic Stability : Methyl and trifluoroethoxy groups () reduce oxidative metabolism, enhancing half-life.
Biological Activity
Overview
3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the imidazopyridine family, which has garnered attention for its potential therapeutic applications, including anticancer and antibacterial properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C₈H₉N₃
- Molecular Weight : 147.177 g/mol
- CAS Number : 155789-83-6
The biological activity of this compound is primarily attributed to its ability to inhibit microtubule assembly, a critical process for cell division and proliferation. This mechanism positions the compound as a potential candidate for anticancer therapies. Additionally, it interacts with various molecular targets, influencing cellular pathways involved in proliferation and apoptosis .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines. The following table summarizes the in vitro antiproliferative activity observed in various studies:
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| LN-229 (glioblastoma) | 1.8 | |
| HCT-116 (colorectal carcinoma) | 2.30 | |
| NCI-H460 (lung carcinoma) | 1.0 | |
| HL-60 (acute myeloid leukemia) | 0.9 | |
| K-562 (chronic myeloid leukemia) | 1.5 |
These results indicate that the compound has promising activity against a range of cancer types, suggesting potential for further development in cancer therapy.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antibacterial effects. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and neuropathogenic Escherichia coli. The compound's ability to inhibit bacterial growth highlights its potential as an antimicrobial agent .
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of various imidazopyridine derivatives, including this compound. The researchers found that this compound inhibited the growth of multiple cancer cell lines with varying degrees of potency. Notably, it was particularly effective against glioblastoma and colorectal carcinoma cells .
Study on Antibacterial Effects
Another investigation reported in Antibiotics highlighted the compound's efficacy against MRSA strains. The study utilized disk diffusion methods to assess antibacterial activity and found that this compound exhibited significant inhibition zones compared to control antibiotics .
Q & A
Q. What are the optimal synthetic routes for 3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclocondensation reactions using precursors such as 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile under reflux conditions with acetic acid or other acidic catalysts. For example, analogous methods for thiazolo[4,5-b]pyridines utilize [3+3] cyclocondensation strategies with arylazoacetylacetone derivatives, which can be adapted for imidazo derivatives by substituting appropriate amines and optimizing reaction time (e.g., 8–12 hours at 80–100°C) . Purification via column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) is recommended to isolate the product in ≥95% purity .
Q. How can the structure of this compound be reliably characterized?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : 1H and 13C NMR can identify methyl groups (δ ~2.3–2.5 ppm for CH3) and aromatic protons (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for distinguishing tautomeric forms (e.g., 3H vs. 1H imidazo isomers) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: ~162.19 for C8H10N4) .
Q. What safety precautions are critical when handling this compound?
The compound exhibits mutagenic potential, as evidenced by Ames test data for structurally similar imidazo[4,5-b]pyridines (1 nmol/plate in TA98 strain) . Use fume hoods, nitrile gloves, and closed systems for synthesis. Decomposition releases toxic NOx vapors; avoid heating above 200°C and store under inert gas (N2/Ar) .
Advanced Research Questions
Q. How do substituent modifications at the N3 and C6 positions influence biological activity?
Structure-activity relationship (SAR) studies on analogous compounds (e.g., ARQ-092, an AKT inhibitor) show that:
- C6 substituents : Bulky groups (e.g., phenylazo) enhance anticancer activity by 3-fold, likely due to improved target binding .
- N3 modifications : Cyanoethylation or carboxylation at N3 can modulate solubility and kinase selectivity (e.g., p38 MAPK vs. AKT inhibition) .
- Methodology : Screen derivatives using kinase inhibition assays (IC50 determination) and molecular docking (AutoDock Vina) to validate SAR hypotheses .
Q. How can computational methods like DFT predict electronic properties and reactivity?
Density Functional Theory (DFT) studies on imidazo[4,5-b]pyridines reveal:
- HOMO-LUMO gaps : Narrow gaps (~3.5 eV) correlate with electrophilic reactivity, favoring nucleophilic attack at the C2 position .
- Tautomer stability : The 3H-imidazo tautomer is ~5 kcal/mol more stable than the 1H form, influencing protonation states in biological environments .
- Tools : Gaussian 09 with B3LYP/6-31G(d) basis set is recommended for geometry optimization .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC50 values or toxicity profiles may arise from:
- Purity variability : Validate compound purity (>95%) via HPLC (C18 column, 254 nm) before biological testing .
- Assay conditions : Standardize cell lines (e.g., HCT-116 vs. MCF-7) and incubation times (24–72 hours) to ensure reproducibility .
- Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to assess metabolite interference .
Q. How can extended-release formulations improve in vivo efficacy studies?
Microcrystalline suspensions and microsphere-based formulations (e.g., as used for Trk inhibitors) enhance bioavailability and reduce dosing frequency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
